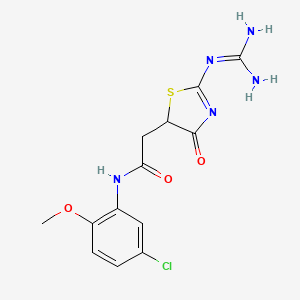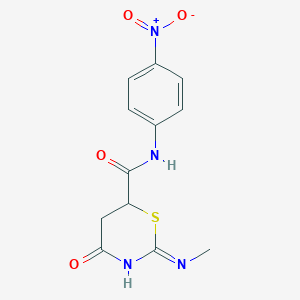![molecular formula C13H15N3OS B11048153 1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone](/img/structure/B11048153.png)
1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a thieno ring fused with a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-methylpyridine with acetaldehyde, followed by cyclization to form the naphthyridine core . Another approach includes the use of multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or iridium, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted naphthyridine derivatives .
Scientific Research Applications
1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of materials with specific electronic and photochemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A related compound with a similar naphthyridine core but different substituents.
Thieno[2,3-b]quinoline: Another heterocyclic compound with a thieno ring fused to a quinoline core.
Benzimidazole derivatives: Compounds with similar biological activities and structural features.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)ethanone |
InChI |
InChI=1S/C13H15N3OS/c1-7(17)12-11(14)9-5-8-6-16(2)4-3-10(8)15-13(9)18-12/h5H,3-4,6,14H2,1-2H3 |
InChI Key |
MFBKTCMSFBPSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-7-(morpholin-4-ylsulfonyl)-9-nitro-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one](/img/structure/B11048073.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)

![ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11048087.png)
![diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate](/img/structure/B11048092.png)
![(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11048099.png)
![Ethyl 4-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B11048100.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11048104.png)
![4-Amino-1-(4-methoxyphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11048107.png)
![Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B11048114.png)

![2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11048145.png)
![4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048146.png)
